
beta-D-Galp-(1->3)-beta-D-GalpNAc
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Beta-D-Galp-(1->3)-beta-D-GalpNAc: is a compound composed of two sugar units: D-galactopyranose and N-acetyl-D-galactopyranosamine . These sugars are connected by a (1→3) glycosidic linkage at the non-reducing end. The structure of this disaccharide is as follows:
β-D-Galp-(1→3)-β-D-GalpNAc
Vorbereitungsmethoden
Synthetic Routes: The synthesis of beta-D-Galp-(1->3)-beta-D-GalpNAc involves several steps. One common approach is the glycosylation of a suitable acceptor molecule with an activated galactose donor. The glycosylation reaction can be catalyzed by enzymes or achieved through chemical methods.
Reaction Conditions:Donor Activation: The galactose donor (usually protected as a glycosyl donor) is activated using reagents such as or .
Glycosylation: The activated donor reacts with the acceptor (usually N-acetyl-D-galactosamine) under controlled conditions (solvent, temperature, and time).
Deprotection: After glycosylation, protective groups are removed to yield the final compound.
Industrial Production: Industrial production methods may involve enzymatic processes, fermentation, or chemical synthesis. specific details on large-scale production are proprietary and may vary among manufacturers.
Analyse Chemischer Reaktionen
Reactions: Beta-D-Galp-(1->3)-beta-D-GalpNAc can participate in various reactions:
Oxidation: It may undergo oxidation at specific functional groups.
Reduction: Reduction reactions can modify its structure.
Substitution: Substitution reactions can replace specific atoms or groups.
Glycosylation: It can serve as a glycosyl donor or acceptor in further glycosylation reactions.
Oxidation: Reagents like are used for selective oxidation.
Reduction: or with a suitable catalyst can reduce specific functional groups.
Substitution: Various reagents (e.g., , , or ) can be employed.
Glycosylation: Enzymes (such as glycosyltransferases) or chemical catalysts facilitate glycosylation.
Major Products: The major products depend on the specific reactions and conditions applied. These could include modified disaccharides, glycoconjugates, or derivatives.
Wissenschaftliche Forschungsanwendungen
Beta-D-Galp-(1->3)-beta-D-GalpNAc finds applications in:
Immunology: It serves as an (a specific site on an antigen) recognized by antibodies.
Cancer Research: Its presence on cell surfaces influences cell adhesion and signaling.
Glycobiology: Understanding its role in glycan structures and interactions.
Wirkmechanismus
The exact mechanism of action remains an active area of research. its involvement in cell recognition, immune responses, and cell signaling pathways is well-documented.
Vergleich Mit ähnlichen Verbindungen
Beta-D-Galp-(1->3)-beta-D-GalpNAc is unique due to its specific glycosidic linkage. Similar compounds include:
Beta-D-Galp-(1->3)-alpha-D-GalpNAc: A related disaccharide with an alpha linkage.
Beta-D-Galp-(1->3)-D-GalpNAc: Another isomer with a different stereochemistry.
Eigenschaften
Molekularformel |
C14H25NO11 |
|---|---|
Molekulargewicht |
383.35 g/mol |
IUPAC-Name |
N-[(2R,3R,4R,5R,6R)-2,5-dihydroxy-6-(hydroxymethyl)-4-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-3-yl]acetamide |
InChI |
InChI=1S/C14H25NO11/c1-4(18)15-7-12(9(20)6(3-17)24-13(7)23)26-14-11(22)10(21)8(19)5(2-16)25-14/h5-14,16-17,19-23H,2-3H2,1H3,(H,15,18)/t5-,6-,7-,8+,9+,10+,11-,12-,13-,14+/m1/s1 |
InChI-Schlüssel |
HMQPEDMEOBLSQB-UFLFEMAHSA-N |
Isomerische SMILES |
CC(=O)N[C@@H]1[C@H]([C@H]([C@H](O[C@H]1O)CO)O)O[C@H]2[C@@H]([C@H]([C@H]([C@H](O2)CO)O)O)O |
Kanonische SMILES |
CC(=O)NC1C(C(C(OC1O)CO)O)OC2C(C(C(C(O2)CO)O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



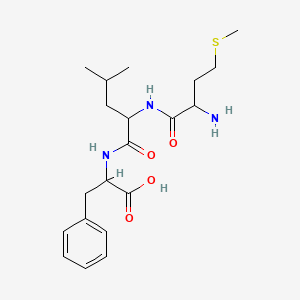
![3-[(E)-[(Z)-(3-hydroxyphenyl)methylidenehydrazinylidene]methyl]phenol](/img/structure/B12059198.png)
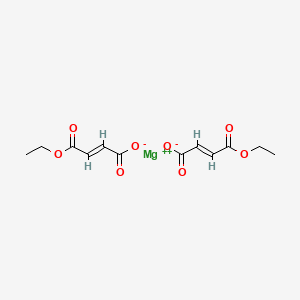



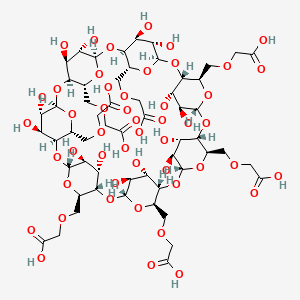
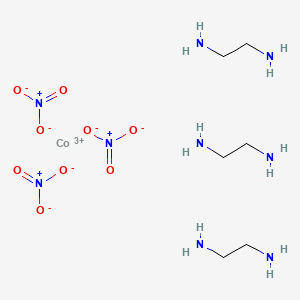
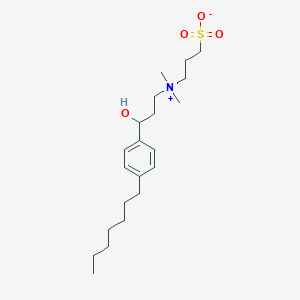


![(S)-N-Butyl-1-[(S)-2-((E)-2-hydroxybenzylideneamino)-3-methylbutanoyl]pyrrolidine-2-carboxamide](/img/structure/B12059259.png)

